molecular formula C11H16O3 B13800709 2-Ethyl-1,3,5-trimethoxybenzene CAS No. 67827-55-8

2-Ethyl-1,3,5-trimethoxybenzene

Cat. No.: B13800709
CAS No.: 67827-55-8
M. Wt: 196.24 g/mol
InChI Key: HXQYBITZEZXDJD-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,5-trimethoxybenzene is a substituted benzene derivative featuring an ethyl group at the 2-position and three methoxy (-OCH₃) groups at the 1,3,5-positions. The compound is noted as a minor product in lignin decomposition processes, particularly in studies comparing acid-type lignin derivatives (e.g., G6, G24 lignin markers) to substituted trimethoxybenzenes .

Properties

IUPAC Name

2-ethyl-1,3,5-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQYBITZEZXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070644
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-55-8
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67827-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-ethyl-1,3,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-ethyl-1,3,5-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-1,3,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3,5-trimethoxybenzene typically involves the methoxylation of 1,3,5-tribromobenzene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often involving high-pressure and high-temperature conditions to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,5-trimethoxybenzene involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. The compound’s aromatic structure allows it to participate in π-π interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties based on available evidence:

Compound Name Substituents Molecular Formula CAS Number Key Characteristics/Applications
2-Ethyl-1,3,5-trimethoxybenzene Ethyl (C2), 3×OCH3 C₁₁H₁₆O₃ Not explicitly listed Minor lignin byproduct; potential synthetic precursor for bioactive molecules (e.g., antitumor agents) .
1-Ethynyl-3,4,5-trimethoxybenzene Ethynyl (-C≡CH), 3×OCH3 C₁₁H₁₀O₃ - Key intermediate in combretastatin A-4 analogues (antitubulin agents) . Higher reactivity due to ethynyl group.
1,3,5-Trimethoxybenzene 3×OCH3 C₉H₁₂O₃ 621-23-8 Common solvent and synthetic intermediate; lacks alkyl groups, reducing lipophilicity .
2-Ethyl-1,3-dimethylbenzene Ethyl (C2), 2×CH3 C₁₀H₁₄ 2870-04-4 Industrial solvent; methyl substituents reduce polarity compared to methoxy derivatives .
2-Ethoxy-1,3,5-trimethoxybenzene Ethoxy (-OCH₂CH₃), 3×OCH3 C₁₁H₁₆O₄ 69832-53-7 Ethoxy group enhances solubility in polar solvents; safety data outlined in technical guidelines .

Key Research Findings

Synthetic Utility: Ethynyl-substituted trimethoxybenzenes (e.g., 1-ethynyl-3,4,5-trimethoxybenzene) are synthesized via Sonogashira coupling or hydrazide-mediated reactions, highlighting methods adaptable to ethyl-substituted variants .

Stability: Trimethoxybenzenes with alkyl groups (e.g., ethyl, methyl) exhibit greater thermal stability than hydroxylated derivatives (e.g., 3,4-dihydroxybromobenzene) due to reduced oxidative susceptibility .

Biological Relevance :

  • Combretastatin analogues (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) demonstrate that trimethoxy aromatic systems are critical for microtubule disruption . Ethyl substituents could modulate steric interactions in target binding.
  • In virtual screening studies, 2-ethyl-1,3,4-oxadiazole (a heterocyclic analogue) ranked highly as a DNA methyltransferase inhibitor, suggesting ethyl-trimethoxybenzene derivatives may have epigenetic applications .

Gas chromatography-mass spectrometry (GC-MS) methods for ethyl-substituted benzenes (e.g., 2-ethyl-1,3-dimethylbenzene) could be adapted for detecting trimethoxy variants in complex matrices .

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